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An In-depth Technical Guide to the Physicochemical Properties of Morelloflavone

Introduction
Morelloflavone is a naturally occurring biflavonoid predominantly isolated from plants of the

Garcinia genus.[1][2] As a member of the flavonoid family, it possesses a characteristic

structure composed of two flavonoid units linked by a carbon-carbon bond. This unique

structure confers a wide range of biological activities, including antioxidative, anti-inflammatory,

antiviral, and antitumor properties, making it a compound of significant interest to researchers

in drug discovery and development.[3] This technical guide provides a comprehensive overview

of the physical and chemical properties of Morelloflavone, details key experimental protocols

for its study, and visualizes its interactions with critical biological pathways.

Physical and Chemical Identity
Morelloflavone, also known by its synonym Fukugetin, is a chiral molecule with a complex

polyphenolic structure.[4] Its identity is well-defined by its systematic nomenclature and

structural identifiers.

Table 1: Chemical Identity of Morelloflavone
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Identifier Value Reference

IUPAC Name

8-[(2S,3R)-5,7-dihydroxy-2-(4-

hydroxyphenyl)-4-oxo-2,3-

dihydrochromen-3-yl]-2-(3,4-

dihydroxyphenyl)-5,7-

dihydroxychromen-4-one

[4]

CAS Number 16851-21-1 [5][6]

Molecular Formula C₃₀H₂₀O₁₁ [4][6]

Molecular Weight 556.47 g/mol [5][6]

Synonyms Fukugetin, (+)-Morelloflavone [4][7]

InChIKey
GFWPWSNIXRDQJC-

LMSSTIIKSA-N
[4]

Canonical SMILES

C1=CC(=CC=C1[C@@H]2--

INVALID-LINK--

C4=C(C=C(C5=C4OC(=CC5=

O)C6=CC(=C(C=C6)O)O)O)O)

O

[1][4]

Physicochemical Properties
The physicochemical properties of Morelloflavone are critical for understanding its behavior in

biological systems, including its absorption, distribution, metabolism, and excretion (ADME)

profile.

Table 2: Physicochemical Data for Morelloflavone
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Property Value Reference / Method

Physical State
Solid. (Flavonoids are typically

yellow crystalline solids).
Inferred

Melting Point 244-245 °C [5]

Solubility

Soluble in DMSO, Acetone,

Chloroform, Dichloromethane,

Ethyl Acetate.

[3]

XLogP3-AA 4.5 Computed by PubChem[4]

Hydrogen Bond Donors 7 Computed by PubChem[7]

Hydrogen Bond Acceptors 11 Computed by PubChem[7]

Optical Rotation

Dextrorotatory [(+)-

Morelloflavone]. Specific

rotation value not specified in

the literature searched.

[7]

Lipophilicity
Lipophilicity is a key parameter in drug development, influencing a molecule's ability to cross

biological membranes. It is commonly expressed as the logarithm of the partition coefficient

(logP) between octanol and water. The computed XLogP3-AA value of 4.5 for Morelloflavone
suggests it is a relatively lipophilic compound.[4]

Experimental Protocol: Determination of Lipophilicity
(Shake-Flask Method)
The "shake-flask" method is the classical approach for experimentally determining the logP of a

compound.

Preparation: A solution of Morelloflavone is prepared in either n-octanol or water.

Partitioning: Equal volumes of n-octanol and water (pre-saturated with each other) are added

to a flask with a known concentration of Morelloflavone.
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Equilibration: The mixture is shaken vigorously to allow the compound to partition between

the two immiscible layers until equilibrium is reached.

Separation: The mixture is centrifuged to ensure complete separation of the two phases.

Quantification: The concentration of Morelloflavone in each phase is accurately measured,

typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value.

Preparation

Experiment Analysis

Prepare Morelloflavone
Solution

Mix Solution with
Both Phases

Prepare Water-Saturated
Octanol & Octanol-Saturated Water

Shake to Equilibrate
Centrifuge to

Separate Phases
Quantify Concentration

in Each Phase (HPLC/UV)
Calculate P = [Octanol]/[Water]

Calculate logP = log(P)

Click to download full resolution via product page

Caption: Workflow for LogP determination via the shake-flask method.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quantification of

Morelloflavone.

Table 3: Spectroscopic Data for Morelloflavone
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Technique Key Features Reference

UV-Vis (in Methanol)

Flavonoids typically exhibit two

main absorption bands: Band I

(cinnamoyl system) at 300–

380 nm and Band II (benzoyl

system) at 240–280 nm.

[8]

Infrared (IR)

Expected peaks include: O-H

stretching (~3200-3600 cm⁻¹),

aromatic C=C stretching

(~1500-1600 cm⁻¹), and a

complex C=O stretching band

(~1600-1650 cm⁻¹) strongly

influenced by intramolecular

hydrogen bonding.

[9]

¹³C NMR (in DMSO-d₆)

A complex spectrum showing

30 distinct carbon signals, with

characteristic shifts for

carbonyl, aromatic, and

aliphatic carbons.

PubChem[4]

Mass Spectrometry (MS)

The fragmentation of

"morelloflavone type"

biflavonoids is characterized

by the loss of a C₆H₆O₃ group

(126 amu). Other common

flavonoid fragmentations

include retro-Diels-Alder (rDA)

reactions and losses of CO

and H₂O.

[10][11]

Biological Activity and Signaling Pathways
Morelloflavone modulates several key signaling pathways, contributing to its therapeutic

potential.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.semanticscholar.org/paper/The-Ultraviolet-Spectra-of-Flavones-and-Flavonols-Mabry-Markham/556de2b5182f42be1089f498df7d604ba3405e3e
http://nanoflavneuroprotect.irb.hr/wp-content/uploads/2018/01/Spectrochimica-Acta_192_2018_473_486.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Morelloflavone
https://ejchem.journals.ekb.eg/article_370527_b3bb35481097817077322075979be344.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11596855/
https://www.benchchem.com/product/b10819865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of HMG-CoA Reductase
Morelloflavone is a known inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the

cholesterol biosynthesis pathway.[6][12] It acts as a competitive inhibitor with respect to the

substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12] This inhibition

suggests potential applications as a hypocholesterolemic agent.

HMG-CoA

Mevalonate

NADPH -> NADP+

Cholesterol Biosynthesis

HMG-CoA Reductase

Morelloflavone

 Competitive
Inhibition

Click to download full resolution via product page

Caption: Morelloflavone inhibits the HMG-CoA reductase pathway.

Inhibition of Kinesin Spindle Protein (Eg5)
Morelloflavone has been identified as a novel inhibitor of the kinesin spindle protein (Eg5), an

essential motor protein for the formation of the bipolar mitotic spindle during cell division. By

binding to an allosteric site, it inhibits the ATPase activity of Eg5, leading to mitotic arrest and

highlighting its potential as an anticancer agent.[13][14]
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Caption: Allosteric inhibition of Kinesin Eg5 by Morelloflavone.

Anti-Angiogenic Activity
Morelloflavone inhibits tumor angiogenesis by targeting Rho GTPases and the extracellular

signal-regulated kinase (ERK) signaling pathways. By downregulating these pathways, it can

suppress the proliferation, migration, and invasion of endothelial cells induced by factors like

Vascular Endothelial Growth Factor (VEGF).
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Caption: Morelloflavone's inhibition of pro-angiogenic pathways.

Experimental Methodologies
Extraction from Plant Material
Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) is a green and efficient method

for isolating flavonoids like Morelloflavone from plant matrices.

Sample Preparation: Dried and ground plant material (e.g., from Garcinia species) is packed

into an extraction vessel.
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Parameter Setup: The system is set to the desired temperature (e.g., 35-65°C) and pressure

(e.g., 20-35 MPa).[15][16][17] An organic co-solvent, typically ethanol (e.g., 50-95%), is often

added to the CO₂ to increase the polarity of the supercritical fluid and enhance flavonoid

solubility.[16][18]

Extraction: Supercritical CO₂, mixed with the co-solvent, is passed through the extraction

vessel. The fluid acts as a solvent, dissolving the target compounds from the plant matrix.

Separation: The fluid mixture then flows into a separator vessel where the pressure is

reduced. This causes the CO₂ to return to a gaseous state and lose its solvating power.

Collection: The extracted compounds, including Morelloflavone, precipitate out in the

separator and are collected for further purification and analysis.

Ground Plant
Material

Extraction Vessel Separator

Supercritical Fluid
+ ExtractHigh-Pressure

CO₂ Pump

Ethanol
Co-Solvent

Crude Morelloflavone
Extract

Gaseous CO₂

(Recycled)

Click to download full resolution via product page

Caption: Workflow for Supercritical CO₂ Fluid Extraction (SFE).

Enzyme Inhibition Assay
This assay measures Morelloflavone's ability to inhibit HMG-CoA reductase by monitoring the

consumption of the NADPH cofactor.[19][20][21]

Reagent Preparation: Prepare assay buffer, a solution of HMG-CoA reductase enzyme, the

substrate HMG-CoA, and the cofactor NADPH.[20]

Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, NADPH solution,

and the test inhibitor (Morelloflavone at various concentrations). A control reaction without

the inhibitor is also prepared.
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Initiation: The reaction is initiated by adding the HMG-CoA substrate and the HMG-CoA

reductase enzyme.[20]

Measurement: The decrease in absorbance at 340 nm is monitored kinetically over time

using a spectrophotometer. This decrease corresponds directly to the oxidation of NADPH to

NADP⁺ as the enzymatic reaction proceeds.

Data Analysis: The rate of NADPH consumption is calculated from the slope of the

absorbance vs. time plot. The percentage of inhibition is determined by comparing the

reaction rate in the presence of Morelloflavone to the rate of the uninhibited control. IC₅₀

values can be calculated from a dose-response curve.

1. Set up Reaction Mix
(Buffer, NADPH, Morelloflavone)

2. Initiate Reaction
(Add HMG-CoA & Enzyme)

3. Measure Absorbance at 340 nm
(Kinetic Read)

4. Calculate Reaction Rate
& Percent Inhibition

Determine IC₅₀ Value

Click to download full resolution via product page

Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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